molecular formula C15H19N5O B5329727 N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N'-[(4-METHOXYPHENYL)METHYL]GUANIDINE

N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N'-[(4-METHOXYPHENYL)METHYL]GUANIDINE

Cat. No.: B5329727
M. Wt: 285.34 g/mol
InChI Key: YKFDAQBENFSNQH-UHFFFAOYSA-N
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Description

N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’-[(4-METHOXYPHENYL)METHYL]GUANIDINE is a synthetic organic compound that belongs to the class of guanidines This compound is characterized by the presence of a pyrimidine ring substituted with methyl groups at positions 4 and 6, and a methoxyphenylmethyl group attached to the guanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’-[(4-METHOXYPHENYL)METHYL]GUANIDINE typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative.

    Substitution Reactions: The methyl groups are introduced at positions 4 and 6 of the pyrimidine ring through alkylation reactions using methylating agents such as methyl iodide.

    Attachment of the Methoxyphenylmethyl Group: The final step involves the reaction of the substituted pyrimidine with a methoxyphenylmethyl halide under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’-[(4-METHOXYPHENYL)METHYL]GUANIDINE may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’-[(4-METHOXYPHENYL)METHYL]GUANIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’-[(4-METHOXYPHENYL)METHYL]GUANIDINE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’-[(4-METHOXYPHENYL)METHYL]GUANIDINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’-[(4-HYDROXYPHENYL)METHYL]GUANIDINE: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’-[(4-CHLOROPHENYL)METHYL]GUANIDINE: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’-[(4-METHOXYPHENYL)METHYL]GUANIDINE is unique due to the presence of the methoxy group, which can influence its chemical reactivity, biological activity, and physical properties. This makes it distinct from other similar compounds and potentially useful for specific applications where these properties are advantageous.

Properties

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-2-[(4-methoxyphenyl)methyl]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c1-10-8-11(2)19-15(18-10)20-14(16)17-9-12-4-6-13(21-3)7-5-12/h4-8H,9H2,1-3H3,(H3,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFDAQBENFSNQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCC2=CC=C(C=C2)OC)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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